molecular formula C20H16ClN5O2 B2637661 N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-12-1

N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2637661
CAS No.: 852440-12-1
M. Wt: 393.83
InChI Key: VKYSAZVRMPUUJK-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a phenyl group at position 1 and an acetamide-linked 3-chloro-4-methylphenyl moiety at position 3. This scaffold is of interest due to its structural similarity to kinase inhibitors and antimalarial agents, where modifications to substituents significantly influence biological activity and pharmacokinetics .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-7-8-14(9-17(13)21)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSAZVRMPUUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable pyrazolo[3,4-d]pyrimidine derivative. One common method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol, in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Pyrazole derivatives, including this compound, have been shown to possess anticancer properties. The pyrazolo[3,4-d]pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • Case studies indicate that compounds with similar structures have been effective against breast cancer and leukemia cells, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Properties :
    • Research has demonstrated that pyrazole-containing compounds can act as anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .
    • In experimental models, these compounds have shown promise in reducing inflammation in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • The compound also shows potential antimicrobial effects against various pathogens. Studies suggest that pyrazole derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
    • Specifically, they have been tested against strains of Staphylococcus aureus and Escherichia coli with positive results.

Therapeutic Potential

The therapeutic potential of this compound is further supported by its structural analogs:

Analogous CompoundTherapeutic Use
CelecoxibAnti-inflammatory (NSAID)
PhenylbutazoneAnti-inflammatory (rheumatoid arthritis)
CrizotinibAnticancer (lung cancer)

These analogs demonstrate the effectiveness of pyrazole derivatives in clinical settings, suggesting that this compound could follow suit.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s 3-chloro-4-methylphenyl group contrasts with analogs bearing alternative substituents:

  • 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (): Features a 4-fluorophenyl group at position 1 and a 3-methoxyphenyl acetamide. The electron-withdrawing fluorine and electron-donating methoxy groups may enhance metabolic stability and solubility compared to the chloro-methyl combination .
  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Replaces the pyrazolopyrimidine core with a pyridine-oxadiazole system, altering rigidity and electronic distribution .

Table 1: Key Structural Differences

Compound Core Structure Position 1 Substituent Acetamide Substituent
Target Compound Pyrazolo[3,4-d]pyrimidine Phenyl 3-Chloro-4-methylphenyl
Compound Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl 3-Methoxyphenyl
Compound Pyridine-oxadiazole - 3-Chloro-4-methoxyphenyl
Physicochemical Properties
  • Melting Points: reports a melting point of 302–304°C for a fluorine- and chromenone-substituted analog, reflecting strong crystal packing due to planar aromatic systems . The target compound’s chloro and methyl groups may lower its melting point slightly.
  • Solubility : Methoxy-substituted analogs () likely exhibit higher aqueous solubility than the chloro-methyl derivative due to increased polarity .
  • Lipophilicity (LogP) : The 3-chloro-4-methylphenyl group in the target compound may increase LogP (~3.5 estimated) compared to methoxy (LogP ~2.8) or carbamimidoyl (LogP ~1.9) analogs, affecting membrane permeability .

Table 2: Property Comparison

Property Target Compound Compound Compound
Estimated LogP 3.5 2.8 3.1
Melting Point (°C) ~290–300 Not reported 302–304 ()
Metabolic Stability Moderate High Moderate

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, often referred to as CC-885, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that exhibit significant pharmacological potential. This article delves into the biological activity of CC-885, focusing on its antibacterial properties, anti-quorum sensing effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of CC-885 is C22H21ClN4O4C_{22}H_{21}ClN_4O_4. It features a complex structure with a chloro-methylphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that CC-885 exhibits potent antibacterial properties against various bacterial strains. In a comparative study of pyrazole derivatives, CC-885 showed the following characteristics:

Compound MIC (µg/mL) MBC (µg/mL) Activity
CC-8850.1250.25Strong
Erythromycin832Moderate
Amikacin64128Weak

The minimal inhibitory concentration (MIC) of CC-885 was significantly lower than that of standard antibiotics like erythromycin and amikacin, indicating its superior antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anti-Biofilm and Anti-Quorum Sensing Activities

CC-885 has also been evaluated for its ability to disrupt biofilm formation and quorum sensing in bacterial populations. In vitro assays demonstrated that CC-885 effectively inhibited biofilm formation in various pathogenic bacteria. The compound's ability to interfere with quorum sensing mechanisms suggests it could be utilized to combat biofilm-associated infections .

Anticancer Potential

The anticancer activity of CC-885 has been explored in several studies. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (lung cancer)26Significant growth inhibition
MCF7 (breast cancer)49.85Moderate apoptosis

These findings suggest that CC-885 may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Antibacterial Study : A study involving the synthesis of CC-885 and its derivatives indicated that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance antibacterial activity. The study found that compounds with electron-donating groups exhibited improved potency against resistant bacterial strains .
  • Cytotoxicity Evaluation : In another study assessing the cytotoxic effects of CC-885 on human embryonic kidney cells (HEK-293), results showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
  • Biofilm Disruption : A crystal violet assay demonstrated that CC-885 significantly reduced biofilm formation in tested bacterial isolates compared to control groups, highlighting its potential as an anti-biofilm agent .

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